molecular formula C16H21NO4 B12955877 N-[(2R)-2-acetyl-5,8-dimethoxy-3,4-dihydro-1H-naphthalen-2-yl]acetamide

N-[(2R)-2-acetyl-5,8-dimethoxy-3,4-dihydro-1H-naphthalen-2-yl]acetamide

Cat. No.: B12955877
M. Wt: 292.33 g/mol
InChI Key: NHKFQPDGTLYCSG-SIFZQSJYSA-N
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Description

N-[(2R)-2-acetyl-5,8-dimethoxy-3,4-dihydro-1H-naphthalen-2-yl]acetamide is a complex organic compound with a unique structure that includes acetyl and dimethoxy groups attached to a dihydronaphthalene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2R)-2-acetyl-5,8-dimethoxy-3,4-dihydro-1H-naphthalen-2-yl]acetamide typically involves multiple steps. One common method includes the selective demethylation of 2-acetyl-1,4,5,8-tetramethoxynaphthalene using anhydrous aluminum chloride, followed by oxidation with cerium ammonium nitrate . This method is preferred due to its higher overall yield and simpler work-up process compared to other reported routes.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[(2R)-2-acetyl-5,8-dimethoxy-3,4-dihydro-1H-naphthalen-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The acetyl and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl or hydroxyl groups, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

N-[(2R)-2-acetyl-5,8-dimethoxy-3,4-dihydro-1H-naphthalen-2-yl]acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2R)-2-acetyl-5,8-dimethoxy-3,4-dihydro-1H-naphthalen-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2R)-2-acetyl-5,8-dimethoxy-3,4-dihydro-1H-naphthalen-2-yl]acetamide is unique due to its specific structural features, such as the presence of both acetyl and dimethoxy groups on a dihydronaphthalene core

Properties

Molecular Formula

C16H21NO4

Molecular Weight

292.33 g/mol

IUPAC Name

N-[(2R)-2-acetyl-5,8-dimethoxy-3,4-dihydro-1H-naphthalen-2-yl]acetamide

InChI

InChI=1S/C16H21NO4/c1-10(18)16(17-11(2)19)8-7-12-13(9-16)15(21-4)6-5-14(12)20-3/h5-6H,7-9H2,1-4H3,(H,17,19)/t16-/m1/s1/i11+1

InChI Key

NHKFQPDGTLYCSG-SIFZQSJYSA-N

Isomeric SMILES

CC(=O)[C@]1(CCC2=C(C=CC(=C2C1)OC)OC)N[13C](=O)C

Canonical SMILES

CC(=O)C1(CCC2=C(C=CC(=C2C1)OC)OC)NC(=O)C

Origin of Product

United States

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